molecular formula C9H11ClFNO2 B1284225 (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 64231-54-5

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No. B1284225
CAS RN: 64231-54-5
M. Wt: 219.64 g/mol
InChI Key: ZDECBCKSULAIGP-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a fluorinated building block used in synthesis and is classified as a non-proteinogenic amino acid. It is part of the β-amino acids family, which are characterized by having the amino group at the β-position relative to the carboxyl group. This compound is of interest due to its potential applications in pharmaceuticals and material science .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves multiple steps, including protection of functional groups, halogenation, and amination. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which shares a similar aromatic structure, was achieved through Friedel-Crafts acylation followed by bromination and amination . Although the exact synthesis route for (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been studied using computational methods such as Density Functional Theory (DFT). The zwitterionic forms of the molecule, both as monomers and dimers, have been analyzed. These forms exhibit intra- and intermolecular hydrogen bonds, which are crucial for the stability of the structures. The bond critical points between the NH3+ and COO- moieties confirm the presence of medium-strong N–H⋯O hydrogen bonds .

Chemical Reactions Analysis

While the specific chemical reactions involving (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride are not described in the provided papers, the presence of both amino and carboxyl groups suggests that it could participate in reactions typical of amino acids. These might include peptide bond formation or reactions with other organic compounds where the fluorophenyl group could influence the reactivity and properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the presence of the fluorine atom, which can affect acidity, reactivity, and overall molecular stability. For example, 4-amino-3-fluorophenylboronic acid, a related compound, has a relatively low pKa value and can be used to construct materials that operate at physiological pH . The zwitterionic nature of (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, as revealed by computational studies, suggests that it may have unique solubility and stability characteristics in aqueous environments .

Scientific Research Applications

  • Synthesis and Chemical Reactions : This compound is involved in various chemical reactions and syntheses. For instance, it is used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which have shown antitumor activity against leukemia and liver cancer cells (Xiong et al., 2009). Additionally, it plays a role in the asymmetric synthesis of fluorinated L-tyrosine and other meta-L-tyrosines, highlighting its utility in creating fluorinated amino acids (Monclus et al., 1995).

  • Biomedical Research : In the field of biomedical research, (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride has been utilized for biosynthetic incorporation into proteins. This is demonstrated in a study where the fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in yeast, providing insights into protein structure and dynamics (Summerer et al., 2006).

  • Imaging and Diagnostic Applications : This compound also finds applications in imaging and diagnostic studies. For example, the synthesis and biologic evaluation of enantiomers of 2-amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography have been explored (McConathy et al., 2010).

  • Molecular and Vibrational Studies : There are studies focused on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, aiding in the understanding of its molecular properties (Pallavi & Tonannavar, 2020).

  • Development of New Materials : Research on functional modification of polymers, like polyvinyl alcohol/acrylic acid hydrogels, has been conducted using compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid, which is structurally similar to (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H317 and H319 . The precautionary statements are P280, P305, P338, and P351 . This indicates that the compound may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautions should be taken to avoid skin contact (P280) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBCKSULAIGP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583783
Record name 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

CAS RN

64231-54-5
Record name 4-Fluoro-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64231-54-5
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